molecular formula C74H117N4O14PS2 B8069760 Sulforhodamine 101 DHPE

Sulforhodamine 101 DHPE

Cat. No.: B8069760
M. Wt: 1381.8 g/mol
InChI Key: DLENCXDZIZEKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulforhodamine 101 DHPE involves the conjugation of the Texas Red dye to the head group of the phospholipid. The process typically requires dissolving the compound in 100% ethanol and may involve sonication to aid dispersion .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and consistency on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Sulforhodamine 101 DHPE primarily undergoes reactions typical of phospholipids, such as hydrolysis and esterification. The fluorescent Texas Red dye component may also participate in photochemical reactions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethanol for dissolution and various buffers to maintain pH during reactions. Conditions often involve protection from light to prevent photodegradation of the fluorescent dye .

Major Products Formed: The major products formed from reactions involving this compound are typically derivatives of the phospholipid with modified head groups, depending on the specific reagents and conditions used.

Scientific Research Applications

Sulforhodamine 101 DHPE is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in cellular imaging, where its fluorescent properties allow for the visualization of cellular structures and processes. It is also used in fluorescence resonance energy transfer (FRET) assays to study membrane fusion and other dynamic cellular events .

Mechanism of Action

The mechanism of action of Sulforhodamine 101 DHPE involves its incorporation into cellular membranes due to its phospholipid nature. The Texas Red dye then fluoresces under specific excitation wavelengths, allowing researchers to track and visualize the compound within biological systems. This fluorescence is due to the excitation/emission maxima of the Texas Red dye, which are approximately 595/615 nm .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Sulforhodamine 101 DHPE is unique due to its bright red fluorescence, which provides a distinct advantage in multi-color imaging applications. Its specific excitation/emission maxima make it particularly useful for distinguishing it from other fluorescent markers in complex biological samples .

Properties

IUPAC Name

5-[2-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;triethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLENCXDZIZEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117N4O14PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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